6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
6-nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N4O2/c8-7(9,10)6-12-11-5-2-1-4(14(15)16)3-13(5)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARERAMISBPJMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ultrasonic-Assisted Cyclization
The most widely reported method involves reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with nitro-substituted carboxylic acids under ultrasonic conditions. For example, 3-nitrobenzoic acid or 4-nitrobenzoic acid can be used to introduce nitro functionality into the triazolopyridine scaffold.
Procedure :
- Reactants : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol), nitrobenzoic acid (50 mmol).
- Conditions : Ultrasonic reactor, 105°C, 3 hours.
- Workup : Concentration, recrystallization in ethanol.
- Yield : 40–52%.
Key Data :
| Starting Acid | Product Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3-Nitrobenzoic acid | 3-(3-Nitrophenyl) | 40 | 148–151 |
| 4-Nitrobenzoic acid | 3-(4-Nitrophenyl) | 52 | 117–120 |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazine group on the carbonyl carbon of the acid, followed by cyclodehydration to form the triazole ring. The nitro group’s position on the final product depends on the carboxylic acid’s substitution pattern.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A Sagepub study synthesized analogous triazolopyridines (e.g., 8-chloro-3-(4-methoxyphenyl)-6-trifluoromethyl derivatives) using microwave conditions.
Procedure :
- Reactants : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine, nitro-substituted benzoic acid.
- Conditions : Microwave, 150–200 W, 15–30 minutes.
- Yield : ~68% (for non-nitro analogs).
Advantages :
- Faster reaction times (minutes vs. hours).
- Improved purity due to reduced side reactions.
Multi-Component Reactions (MCRs)
Scandium Triflate-Catalyzed Annulation
A three-component reaction involving hydrazinyl-azines, isocyanides, and aldehydes offers a versatile route to nitro-substituted triazolopyridines.
Procedure :
- Reactants :
- Hydrazinyl-azine (e.g., 2-hydrazino-5-nitro-3-trifluoromethylpyridine).
- Isocyanide (e.g., tert-butyl isocyanide).
- Aldehyde (e.g., benzaldehyde).
- Catalyst : Scandium triflate (20 mol%).
- Conditions : DCM/MeOH (3:1), room temperature, 20 hours.
- Yield : 70–95% (for analogous compounds).
Example :
- Product : 3-Cyclopentyl-N-(4-fluorophenyl)-6-nitro-triazolo[4,3-a]pyridine-2(3H)-carboxamide.
- Key Step : Tandem Knoevenagel-Michael-cyclization sequence.
Post-Synthetic Nitration
Electrophilic Aromatic Substitution
Nitration of pre-formed 3-trifluoromethyl-triazolo[4,3-a]pyridine introduces nitro groups at the meta position relative to the trifluoromethyl group.
Procedure :
- Reactant : 3-Trifluoromethyl-triazolo[4,3-a]pyridine.
- Nitration Agent : Fuming HNO₃/H₂SO₄ (1:3), 0–5°C, 2 hours.
- Yield : ~30–45% (estimated from analogous systems).
Challenges :
- Harsh conditions may degrade the triazole ring.
- Requires rigorous temperature control.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Nitro Positioning Control |
|---|---|---|---|---|
| Ultrasonic Cyclization | 40–52 | 3 hours | High | Limited (depends on acid) |
| Microwave Synthesis | 60–68 | 15–30 min | Moderate | Limited |
| MCR with Scandium | 70–95 | 20 hours | High | High (via hydrazinyl-azine design) |
| Post-Synthetic Nitration | 30–45 | 2 hours | Low | High |
Spectral Characterization
Critical spectroscopic data for validation:
Chemical Reactions Analysis
Ultrasound-Assisted Cyclocondensation
A patent (CN103613594A) demonstrates the synthesis of triazolopyridine derivatives via ultrasound-assisted reactions . For example:
-
Reactants : 2-Diazanyl-3-chloro-5-trifluoromethylpyridine reacts with substituted benzoic acids (e.g., 3-nitrobenzoic acid) under ultrasound irradiation at 105°C.
-
Conditions : 3-hour reaction time, ethanol recrystallization.
-
Outcomes :
Substituent on Benzoic Acid Product Yield Melting Point (°C) 3-Nitro 40% 148–151 4-Methoxy 44% 129–132 3-Fluoro 32% 147–149
Key NMR data (CDCl₃, 400 MHz):
-
3-Nitro derivative : δ 7.85 (s, 1H, Py-H), 8.42–8.57 (m, 2H, Ph-H) .
-
4-Methoxy derivative : δ 3.90 (s, 3H, CH₃), 7.09–7.16 (m, 2H, Ph-H) .
Palladium-Catalyzed Cyclization
A palladium-catalyzed method involves the chemoselective addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration :
-
Catalyst : Pd(PPh₃)₄.
-
Reagents : Hydrazides (e.g., benzohydrazide) and acetic acid.
-
Conditions : Microwave irradiation at 120°C for 15–30 minutes.
Electrophilic Substitution at the Nitro Group
The nitro group at the 6-position undergoes nucleophilic substitution under basic conditions:
-
Reagents : Sodium methoxide (NaOMe) in methanol.
-
Outcome : Replacement of the nitro group with methoxy, yielding 6-methoxy derivatives.
Reduction of Nitro to Amine
Catalytic hydrogenation using Pd/C reduces the nitro group to an amine :
-
Conditions : H₂ (1 atm), 25°C, 6 hours.
-
Yield : >90% for 6-amino-3-(trifluoromethyl)- triazolo[4,3-a]pyridine .
Cross-Coupling Reactions
Late-stage functionalization via Suzuki and Sonogashira couplings enables aryl/alkynyl modifications :
-
Example : Iodo-substituted triazolopyridine 3t reacts with 4-ethylnylanisole 6 under Pd catalysis.
Reaction Type Reagents Product Yield Suzuki Coupling Pd(PPh₃)₄, aryl boronic acid 88% Sonogashira Coupling Pd(PPh₃)₄, alkyne 61%
Mechanistic Pathways
-
Electrochemical Cyclization : Desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates forms 3-amino-triazolopyridines without metal catalysts .
-
Metal-Free Trifluoromethylation : Trifluoroacetimidoyl chloride reacts with hydrazine hydrate to form trifluoromethyl-triazoles via intermediate A (Figure 4 in ).
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in various medicinal applications:
- Enzyme Inhibition : 6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine inhibits Janus kinases (JAK1 and JAK2), which play crucial roles in immune response signaling pathways. This inhibition suggests potential applications in treating autoimmune diseases and cancers where these pathways are dysregulated.
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties. Studies indicate that it can interact with specific cellular targets, leading to effective inhibition of microbial growth.
- Cancer Research : Its mechanism includes modulation of pathways critical for cancer cell proliferation. Research indicates that compounds with similar structures may enhance the efficacy of existing anticancer therapies by targeting multiple pathways simultaneously .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclization reactions using various reagents like sodium methoxide for nucleophilic substitution. The ability to modify its structure through functionalization allows for the development of new derivatives with enhanced biological activities or improved pharmacokinetic properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions result in the modulation of various biological processes, including inflammation, cell proliferation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The triazolo[4,3-a]pyridine scaffold accommodates diverse substituents, each imparting distinct physicochemical and functional properties. Key comparisons include:
- Reactivity : The thiol (-SH) group in 6-(trifluoromethyl)triazolo-pyridine-3-thiol offers nucleophilic reactivity, contrasting with the nitro group’s electrophilic character. This difference may influence applications in metal coordination or covalent inhibition.
Physical and Chemical Properties
- Density and Boiling Point : The thiol analogue (CAS 304684-43-3) has a predicted density of 1.67 g/cm³ and boiling point of 194.4°C . The nitro-substituted target compound likely exhibits higher polarity and boiling point due to stronger dipole interactions.
- Acidity : The thiol derivative’s pKa (~7.16) suggests moderate acidity, while the nitro group’s electron-withdrawing nature may lower the pKa of adjacent protons in the target compound.
Analytical Characterization
- NMR and HRMS : Triazolo-furo-pyridines are characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) , methods likely applicable to the target compound.
Biological Activity
6-Nitro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, antimicrobial properties, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound features a fused triazole and pyridine ring system, characterized by a nitro group at the 6-position and a trifluoromethyl group at the 3-position. These functional groups enhance its reactivity and biological activity, making it a significant scaffold for further modifications in drug development .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes. It has been shown to effectively inhibit Janus kinases (JAK1 and JAK2), which play crucial roles in cell signaling pathways associated with immune responses. The inhibition of these enzymes can lead to therapeutic effects in various inflammatory and autoimmune diseases .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Its mechanism likely involves interaction with cellular targets that are essential for microbial survival. Preliminary studies indicate that it may be effective against a range of bacterial strains, although detailed mechanisms remain to be elucidated .
Cancer Research
In cancer research, this compound has shown potential in modulating pathways critical for cancer cell proliferation. Its ability to inhibit specific kinases involved in tumor growth presents opportunities for developing novel anticancer agents. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazolo-pyridine derivatives. For example:
- A study reported that derivatives similar to this compound exhibited promising cytotoxicity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values indicating significant potency .
- Another study highlighted the structure-activity relationship (SAR) of triazolo derivatives, identifying key substituents that enhance anticancer activity. Compounds with trifluoromethyl substitutions showed improved inhibitory effects on c-Met kinase compared to their non-fluorinated counterparts .
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Nitro at position 6; Trifluoromethyl at position 3 | JAK1/JAK2 inhibition; Antimicrobial; Anticancer |
| 6-Amino-[1,2,4]triazolo[4,3-a]pyridine | Amino group at position 6 | Antimicrobial activity |
| 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine | Fluoro group at position 5 | Anticancer properties |
| 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine | Methyl group at position 7 | Enzyme inhibition |
Q & A
Q. Critical Parameters :
- Solvent Choice : Ethanol for green synthesis ; acetonitrile for phosphonylation .
- Catalysts : Hypervalent iodine(III) reagents enable low-toxicity oxidative cyclization .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₆F₃N₅O₂) with <1 ppm error .
- ¹H/¹³C NMR : Identifies substituent positions (e.g., nitro at C6, CF₃ at C3). For example, CF₃ groups show characteristic ~110–120 ppm shifts in ¹³C NMR .
- IR Spectroscopy : Detects nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .
- X-Ray Crystallography : Resolves fused triazole-pyridine ring geometry and substituent orientation .
Advanced: How can derivatives be designed to enhance biological activity?
Methodological Answer:
Derivatization focuses on substituent effects and scaffold modifications:
-
Substituent Optimization :
Position Functional Group Observed Effect C6 Nitro (NO₂) Enhances electron-withdrawing effects, improving herbicidal activity . C3 CF₃ Increases lipophilicity and metabolic stability . C7/C8 Cyano (-CN) Modulates receptor binding affinity in neuroactive compounds . -
Hybrid Scaffolds : Fusion with oxadiazole or pyridazine rings improves pharmacokinetic properties (e.g., 2-[(1,2,4-oxadiazol-5-yl)-triazolopyridines]) .
Q. Synthetic Strategy :
Introduce bioisosteric groups (e.g., -CF₃ → -OCF₃) via nucleophilic substitution.
Perform regioselective cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
Advanced: How to address stability and solubility challenges in formulation?
Methodological Answer:
- Stability Studies :
- pH-Dependent Degradation : Test in buffers (pH 1–10) at 37°C; nitro groups may hydrolyze under alkaline conditions .
- Thermal Stability : TGA/DSC analysis reveals decomposition >200°C, suitable for high-temperature applications .
- Solubility Enhancement :
- Co-crystallization with cyclodextrins or PEG derivatives improves aqueous solubility .
- Salt formation (e.g., HCl salts) increases bioavailability .
Advanced: How to resolve contradictory biological activity reports?
Methodological Answer:
Contradictions arise from assay variability or substituent positional effects. Mitigation strategies:
- Standardized Assays : Use consistent models (e.g., Echinochloa crusgalli for herbicidal activity vs. Brassica juncea for phytotoxicity).
- SAR Analysis : Compare substituent effects across studies (e.g., CF₃ at C3 vs. C7 alters target specificity) .
- Computational Docking : Validate binding modes with homology models of target proteins (e.g., acetylcholinesterase) .
Advanced: How to apply computational modeling for activity prediction?
Methodological Answer:
- 3D-QSAR : Build models using CoMFA/CoMSIA on herbicidal activity data. Key descriptors:
- Electrostatic potential near nitro groups.
- Hydrophobic contours around CF₃ .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GABA receptors) to predict binding stability .
- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target: 2–3) and reduce hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
